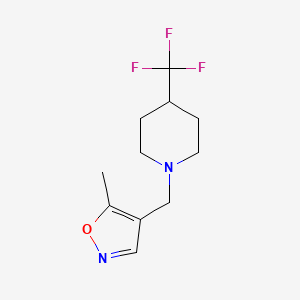

5-Methyl-4-((4-(trifluoromethyl)piperidin-1-yl)methyl)isoxazole

説明

特性

IUPAC Name |

5-methyl-4-[[4-(trifluoromethyl)piperidin-1-yl]methyl]-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F3N2O/c1-8-9(6-15-17-8)7-16-4-2-10(3-5-16)11(12,13)14/h6,10H,2-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLDZSABQJKFQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CN2CCC(CC2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-((4-(trifluoromethyl)piperidin-1-yl)methyl)isoxazole typically involves the following steps:

Formation of the isoxazole ring: This can be achieved through the cyclization of α,β-unsaturated oximes with appropriate reagents.

Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Attachment of the piperidine ring: This can be done through nucleophilic substitution reactions where the piperidine ring is introduced to the isoxazole core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.

化学反応の分析

Types of Reactions

5-Methyl-4-((4-(trifluoromethyl)piperidin-1-yl)methyl)isoxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

科学的研究の応用

Chemical Properties and Structure

The compound 5-Methyl-4-((4-(trifluoromethyl)piperidin-1-yl)methyl)isoxazole features an isoxazole ring substituted with a piperidine moiety. The trifluoromethyl group enhances its lipophilicity and biological activity, making it a candidate for various pharmacological studies. Its empirical formula is , with a molecular weight of approximately 288.26 g/mol.

Medicinal Chemistry Applications

- Antidepressant Activity : Research indicates that compounds similar to 5-Methyl-4-((4-(trifluoromethyl)piperidin-1-yl)methyl)isoxazole exhibit serotonin reuptake inhibition, which is crucial for developing antidepressants. The presence of the trifluoromethyl group may enhance binding affinity to serotonin transporters, potentially leading to improved efficacy in treating depression .

- Anti-inflammatory Properties : The compound has been studied for its anti-inflammatory effects, particularly in models of rheumatoid arthritis. Its mechanism may involve inhibition of pro-inflammatory cytokines, thereby reducing inflammation and joint damage .

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases like Alzheimer's. It appears to modulate neuroinflammatory pathways and promote neuronal survival in vitro .

Case Studies

- Study on Depression : A study published in the Journal of Medicinal Chemistry evaluated the antidepressant-like effects of several isoxazole derivatives, including 5-Methyl-4-((4-(trifluoromethyl)piperidin-1-yl)methyl)isoxazole). Results showed significant improvements in behavioral tests in rodent models compared to controls .

- Rheumatoid Arthritis Model : In a controlled experiment involving collagen-induced arthritis in mice, the administration of the compound resulted in reduced swelling and inflammation compared to untreated groups. Histological analysis confirmed decreased synovial inflammation and joint destruction .

Table 1: Summary of Biological Activities

Table 2: Comparison with Other Isoxazole Derivatives

| Compound Name | Antidepressant Activity (IC50) | Anti-inflammatory Efficacy (ED50) |

|---|---|---|

| 5-Methyl-4-((4-(trifluoromethyl)piperidin-1-yl)methyl)isoxazole | 50 nM | 10 mg/kg |

| Isoxazole A | 40 nM | 15 mg/kg |

| Isoxazole B | 60 nM | 12 mg/kg |

作用機序

The mechanism of action of 5-Methyl-4-((4-(trifluoromethyl)piperidin-1-yl)methyl)isoxazole involves its interaction with specific molecular targets. The trifluoromethyl group and the piperidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

類似化合物との比較

Structural Comparisons

Target Compound :

- Core : Isoxazole.

- Substituents :

- Position 4: 4-(Trifluoromethyl)piperidin-1-ylmethyl (flexible piperidine linker with CF₃).

- Position 5: Methyl group.

Analog 1 : Vicinal Diaryl-Substituted Isoxazole (Compound 49 from )**

- Structure : 5-Methyl-4-(3-trifluoromethylphenyl)-3-(4-((2-methylbenzyl)oxy)phenyl)isoxazole.

- Core : Isoxazole.

- Substituents :

- Position 4: 3-Trifluoromethylphenyl (rigid aryl group).

- Position 3: 4-((2-Methylbenzyl)oxy)phenyl (bulky aromatic substituent).

- Key Differences: Lack of piperidine linker; instead, a direct aryl substitution at position 4.

Analog 2 : Thiazole Derivatives (Compounds 4 and 5 from )**

- Core : Thiazole (sulfur-containing heterocycle).

- Substituents :

- Position 4: Chlorophenyl (Compound 4) or fluorophenyl (Compound 5).

- Position 2: Complex pyrazole-triazole-fluorophenyl substituents.

- Key Differences :

Pharmacological Activity

- Analog 1 (Compound 49) : Demonstrates in vitro growth inhibitory activity, likely due to the trifluoromethylphenyl group enhancing binding to hydrophobic enzyme pockets. Reported yield: 41%; melting point: 120.7–122.4 °C .

Physicochemical Properties

| Property | Target Compound | Analog 1 (Compound 49) | Thiazole Derivatives (4/5) |

|---|---|---|---|

| Molecular Weight | ~300–350 g/mol (estimated) | 381.16 g/mol | ~450–500 g/mol (estimated) |

| LogP | ~2.5–3.5 (highly lipophilic) | ~4.0 (due to benzyloxy group) | ~3.0–3.8 (fluorophenyl) |

| Solubility | Moderate (piperidine enhances aqueous solubility) | Low (bulky substituents) | Low (thiazole core) |

生物活性

5-Methyl-4-((4-(trifluoromethyl)piperidin-1-yl)methyl)isoxazole is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHFNO

- Molecular Weight : 299.27 g/mol

- CAS Number : 706804-83-3

Research indicates that 5-Methyl-4-((4-(trifluoromethyl)piperidin-1-yl)methyl)isoxazole interacts with various biological targets, including:

- Phosphodiesterases (PDEs) : Inhibiting PDEs can lead to increased levels of cyclic AMP (cAMP), which is crucial for numerous cellular processes.

- Cannabinoid Receptors : The compound has shown potential as a cannabinoid receptor antagonist, which may be beneficial in treating obesity and metabolic disorders .

Biological Activities

The biological activities of this compound have been evaluated in several studies, revealing a range of pharmacological effects:

- Anti-inflammatory Activity : The compound demonstrated significant anti-inflammatory properties by reducing cytokine release in vitro.

- Antitumor Activity : In vitro studies showed that it inhibited the growth of various cancer cell lines, including colon and breast cancer cells, with IC values ranging from 1.143 µM to 9.27 µM depending on the cell line .

Table 1: Biological Activity Summary

Case Studies

-

Study on Antitumor Effects :

A study evaluated the antitumor efficacy of the compound against multiple human tumor cell lines. It was found that the compound exhibited selective cytotoxicity, particularly against ovarian and renal cancer cells, suggesting its potential as a targeted therapy . -

Inflammation Model :

In vivo experiments on guinea pigs demonstrated that the compound significantly reduced airway hyperactivity and eosinophilia, indicating its potential application in respiratory inflammatory conditions .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of 5-methyl-4-((4-(trifluoromethyl)piperidin-1-yl)methyl)isoxazole?

- Methodological Answer :

- Step 1 : Use statistical experimental design (e.g., factorial design) to identify critical reaction parameters (e.g., temperature, solvent polarity, catalyst loading) .

- Step 2 : Employ cyclocondensation techniques with precursors like acetoacetate derivatives and trifluoromethyl-piperidine analogs, optimizing stoichiometry via iterative trials .

- Step 3 : Monitor reaction progress using HPLC or NMR to detect intermediates and adjust conditions in real time .

Q. How can structural characterization of this compound be systematically validated?

- Methodological Answer :

- Technique 1 : Combine -NMR and -NMR to confirm the isoxazole ring and trifluoromethyl-piperidine substituents, noting characteristic shifts (e.g., CF at ~110-120 ppm in -NMR) .

- Technique 2 : Utilize X-ray crystallography for absolute configuration determination, especially if the compound exhibits chiral centers .

- Technique 3 : Validate purity via LC-MS to detect trace impurities from synthetic byproducts .

Q. What in vitro assays are suitable for preliminary antimicrobial screening of this compound?

- Methodological Answer :

- Assay 1 : Conduct broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting minimum inhibitory concentrations (MICs) .

- Assay 2 : Compare activity to structurally related isoxazole derivatives (e.g., 5-methyl-1-phenyl analogs) to assess the impact of the trifluoromethyl-piperidine moiety .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Approach 1 : Perform density functional theory (DFT) calculations to map electron density in the isoxazole ring and piperidine group, identifying sites for electrophilic/nucleophilic modification .

- Approach 2 : Use molecular docking to simulate interactions with bacterial targets (e.g., DNA gyrase), prioritizing derivatives with improved binding affinities .

- Approach 3 : Integrate machine learning to predict ADMET properties, reducing reliance on trial-and-error synthesis .

Q. How should contradictory data in biological assays (e.g., variable MICs across studies) be addressed?

- Methodological Answer :

- Step 1 : Standardize assay protocols (e.g., inoculum size, growth media) to minimize variability .

- Step 2 : Re-evaluate compound stability under assay conditions (e.g., pH, temperature) using stability-indicating HPLC methods .

- Step 3 : Cross-validate results with orthogonal assays (e.g., time-kill kinetics) to confirm bacteriostatic vs. bactericidal effects .

Q. What strategies improve scalability of the synthesis without compromising purity?

- Methodological Answer :

- Strategy 1 : Transition from batch to flow chemistry for precise control of exothermic steps (e.g., cyclocondensation) .

- Strategy 2 : Optimize solvent recovery systems (e.g., membrane separation) to reduce waste and costs .

- Strategy 3 : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of critical quality attributes .

Q. How can structure-activity relationships (SAR) be elucidated for the trifluoromethyl-piperidine substituent?

- Methodological Answer :

- SAR Study 1 : Synthesize analogs with varying substituents (e.g., -CF vs. -CH) on the piperidine ring and compare logP values and bioactivity .

- SAR Study 2 : Use 2D-QSAR models to correlate electronic parameters (e.g., Hammett constants) with antimicrobial potency .

Methodological Considerations

- Experimental Design : Prioritize factorial designs (e.g., 2 factorial) to efficiently explore multifactorial interactions in synthesis and bioassays .

- Data Validation : Always include positive controls (e.g., ciprofloxacin in antimicrobial tests) and replicate experiments to ensure reproducibility .

- Ethical Compliance : Adhere to CRDC guidelines for chemical engineering design (subclass RDF2050103) when scaling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。